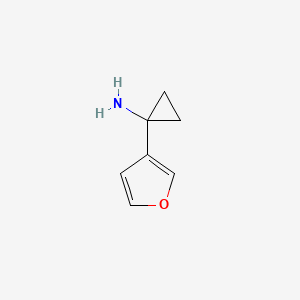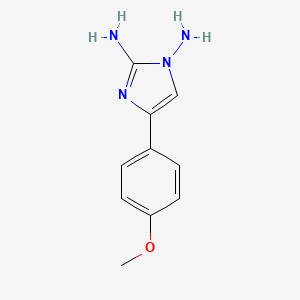
1-(furan-3-yl)cyclopropan-1-amine
Vue d'ensemble
Description
1-(furan-3-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a furan ring via an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a furan derivative followed by amination. One common method is the reaction of furan-3-carboxaldehyde with diazomethane to form a cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(furan-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
1-(furan-3-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(furan-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Furan-2-yl)cyclopropanamine: Similar structure but with the furan ring attached at the 2-position.
1-(Thiophen-3-yl)cyclopropanamine: Contains a thiophene ring instead of a furan ring.
1-(Pyridin-3-yl)cyclopropanamine: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(furan-3-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. The specific positioning of the furan ring at the 3-position also influences its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
1-(furan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H9NO/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2 |
Clé InChI |
VJMVHBXQPOWTTG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=COC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid](/img/structure/B8747335.png)
![N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine](/img/structure/B8747341.png)

![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B8747362.png)








